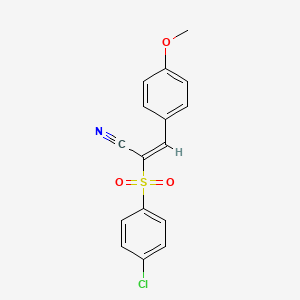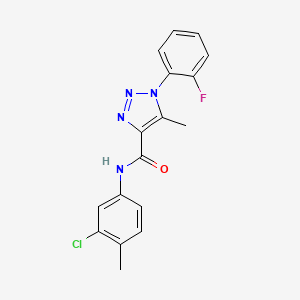![molecular formula C17H13F2N3O2S B2904788 N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide CAS No. 941985-54-2](/img/structure/B2904788.png)
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide is a compound that belongs to the class of 1,3,4-oxadiazoles.
Mechanism of Action
Target of Action
The compound, also known as “N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide” or “F1885-0701”, is primarily targeted towards cancer cells . It has been synthesized as an analog of sorafenib, a kinase inhibitor used for the treatment of primary kidney cancer .
Mode of Action
The compound interacts with its targets by preventing the proliferation of cancer cells . It induces apoptotic cell death in cancer cells and blocks the cell cycle at the sub-G1 phase . The compound’s mode of action is similar to that of sorafenib, which works by blocking the action of an abnormal protein that signals cancer cells to multiply .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell proliferation and apoptosis . By inducing apoptotic cell death and blocking the cell cycle, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .
Result of Action
The compound’s action results in significant prevention of cancer cell proliferation . In particular, it has shown promising activities against HeLa cancer cells, with IC50 values of 0.37, 0.73, and 0.95 µM, respectively, which were significantly more potent than sorafenib .
Preparation Methods
The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide typically involves the reaction of 5-benzylsulfanyl-1,3,4-oxadiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new therapeutic agents.
Agriculture: It has shown moderate antifungal activity against several plant pathogens, indicating its potential use as an agrochemical.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties.
Comparison with Similar Compounds
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide can be compared with other 1,3,4-oxadiazole derivatives, such as:
N-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl benzo[d]thiazol-2-amine: This compound also exhibits anti-inflammatory properties but differs in its sulfur-containing substituent.
3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: These compounds have shown antifungal activity and are structurally similar to this compound.
The uniqueness of this compound lies in its combination of benzylsulfanyl and difluorobenzamide moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c18-12-7-4-8-13(19)15(12)16(23)20-9-14-21-22-17(24-14)25-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOKQJWXYJEBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 4-(3,4-DIMETHYLPHENYL)-2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B2904707.png)
![3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2904708.png)
![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)
![TERT-BUTYL 6-THIA-2,7-DIAZASPIRO[3.4]OCTANE-2-CARBOXYLATE 6,6-DIOXIDE](/img/structure/B2904710.png)
![1-[2-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)
![N'-(4-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2904717.png)
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2904718.png)
![4-chloro-N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2904719.png)
![N1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]benzene-1,2-diamine](/img/structure/B2904720.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2904722.png)
![3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
